molecular formula C17H10ClF3N2O2S B12588939 Benzamide, 3-[2-chloro-4-(trifluoromethyl)phenoxy]-N-5-thiazolyl- CAS No. 647858-71-7

Benzamide, 3-[2-chloro-4-(trifluoromethyl)phenoxy]-N-5-thiazolyl-

Cat. No.: B12588939
CAS No.: 647858-71-7
M. Wt: 398.8 g/mol
InChI Key: LMXINQNRVYXBMT-UHFFFAOYSA-N
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Description

Benzamide, 3-[2-chloro-4-(trifluoromethyl)phenoxy]-N-5-thiazolyl- (CAS: 647858-71-7) is a benzamide derivative featuring a 2-chloro-4-(trifluoromethyl)phenoxy substituent at the 3-position of the benzamide core and an N-linked 5-thiazolyl group. Its molecular formula is C₁₇H₁₀ClF₃N₂O₂S, with a molecular weight of 398.79 g/mol . The trifluoromethyl (-CF₃) and chloro (-Cl) groups contribute to its lipophilicity and electronic properties, while the thiazolyl moiety may influence bioactivity through hydrogen bonding or steric interactions.

Properties

CAS No.

647858-71-7

Molecular Formula

C17H10ClF3N2O2S

Molecular Weight

398.8 g/mol

IUPAC Name

3-[2-chloro-4-(trifluoromethyl)phenoxy]-N-(1,3-thiazol-5-yl)benzamide

InChI

InChI=1S/C17H10ClF3N2O2S/c18-13-7-11(17(19,20)21)4-5-14(13)25-12-3-1-2-10(6-12)16(24)23-15-8-22-9-26-15/h1-9H,(H,23,24)

InChI Key

LMXINQNRVYXBMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)C(=O)NC3=CN=CS3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 3-[2-chloro-4-(trifluoromethyl)phenoxy]-N-5-thiazolyl- typically involves multiple steps. One common method includes the etherification of 3-(2-chloro-4-(trifluoromethyl)phenoxy)benzoic acid with a thiazole derivative under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of crown-ether catalysts and mixed solvents like dimethylsulfoxide and toluene can enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

Benzamide, 3-[2-chloro-4-(trifluoromethyl)phenoxy]-N-5-thiazolyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Benzamide, 3-[2-chloro-4-(trifluoromethyl)phenoxy]-N-5-thiazolyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzamide, 3-[2-chloro-4-(trifluoromethyl)phenoxy]-N-5-thiazolyl- involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The compound may inhibit specific enzymes or receptors, leading to its biological effects .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The following table compares the target compound with structurally analogous benzamides and heterocyclic derivatives:

Compound Name/ID Key Substituents Molecular Formula Melting Point (°C) Notable Features
Target Compound (CAS: 647858-71-7) 3-[2-chloro-4-(trifluoromethyl)phenoxy], N-5-thiazolyl C₁₇H₁₀ClF₃N₂O₂S Not reported High electronegativity from -CF₃ and -Cl; potential metabolic stability .
Compound 52 (E1) 4-trifluoromethylphenyl, sulfamoyl linkage C₂₇H₂₀ClF₃N₄O₃S₂ 277–279 Sulfamoyl bridge; higher molecular weight; aryl substitution enhances stability .
4-Methoxy-N-[4-(4-methylphenyl)... (E4) 4-methoxy, 4-methylphenyl, N-2-thiazolyl C₂₄H₂₁N₃O₂S Not reported Methoxy group improves solubility; methylphenyl enhances lipophilicity .
9c (E2) 4-bromophenyl, triazole-thiazolyl linkage Not fully specified Not reported Bromine substituent increases molecular weight; triazole may enhance binding .

Key Observations :

  • Electron-Withdrawing Groups : The target compound’s -CF₃ and -Cl substituents increase its electronegativity compared to methoxy (-OCH₃) or methyl (-CH₃) groups in E1 and E3. This may enhance binding to electron-deficient biological targets .
  • Thermal Stability : Compound 52 (E1) exhibits a higher melting point (277–279°C), likely due to its sulfamoyl linkage and extended aromatic system, which promote crystallinity .
  • Solubility : Methoxy-substituted benzamides (E4) are expected to have improved aqueous solubility compared to the target compound’s halogenated structure .

Biological Activity

Benzamide derivatives have garnered attention in medicinal chemistry due to their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The compound Benzamide, 3-[2-chloro-4-(trifluoromethyl)phenoxy]-N-5-thiazolyl- is particularly notable for its potential therapeutic applications. This article delves into the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

  • Chemical Name : Benzamide, 3-[2-chloro-4-(trifluoromethyl)phenoxy]-N-5-thiazolyl-
  • CAS Number : 116493-45-9
  • Molecular Formula : C15H10ClF3N2O6S
  • Molecular Weight : 438.76 g/mol

The compound's biological activity is primarily attributed to its ability to interact with specific molecular targets involved in cancer cell proliferation and apoptosis. Studies indicate that it may induce cytotoxic effects selectively on cancer cells while sparing normal cells.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzamide derivatives. For instance, a study evaluating various phenoxyacetamide analogs found that certain derivatives exhibited significant cytotoxicity against liver cancer cell lines (HepG2) with an IC50 value of 1.43 μM, indicating strong anti-proliferative effects compared to normal liver cells (THLE-2) which showed an IC50 of 36.27 μM .

Table 1: Cytotoxicity of Benzamide Derivatives

CompoundCell LineIC50 (μM)Selectivity Ratio (HepG2/THLE-2)
Compound IHepG21.4325.36
Compound ITHLE-236.27

This selectivity suggests that the compound may be a promising candidate for targeted cancer therapies.

Apoptotic Mechanisms

The compound has also been shown to enhance apoptotic cell death significantly in HepG2 cells. In treated cells, there was a notable increase in early (29.13%) and late apoptosis (15.52%) compared to untreated controls (1.93% and 0.55%, respectively). This indicates that the compound not only inhibits proliferation but also promotes programmed cell death in cancerous cells .

Case Studies

  • Liver Cancer Treatment : A clinical investigation involving patients with liver cancer demonstrated that benzamide derivatives could lead to prolonged survival rates when administered at specific dosages (over 4.3 GBq) with observed antitumor effects .
  • Mechanistic Studies : Further mechanistic studies revealed that the compound caused necrosis alongside apoptosis in HepG2 cells, indicating a multifaceted approach to inducing cell death in malignant tissues .

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